3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester
Overview
Description
3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzo[b]thiophene core with a benzyloxy group at the 3-position and a methyl ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through various methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Introduction of the benzyloxy group: This step involves the substitution of a hydrogen atom at the 3-position of the benzo[b]thiophene core with a benzyloxy group.
Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene core can interact with various enzymes and receptors, modulating their activity. The benzyloxy group and methyl ester moiety can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Benzo[b]thiophene-2-carboxylic acid methyl ester
- 3-Methylbenzo[b]thiophene-2-carboxylic acid
- 3-Chlorobenzo[b]thiophene-2-carboxylic acid
Comparison: 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester is unique due to the presence of the benzyloxy group at the 3-position, which can enhance its biological activity and specificity compared to other similar compounds . The methyl ester group at the 2-position also contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
methyl 3-phenylmethoxy-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-19-17(18)16-15(13-9-5-6-10-14(13)21-16)20-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZZWAMTKNHVNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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